![molecular formula C15H17N3O3S B2968162 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone CAS No. 484019-63-8](/img/structure/B2968162.png)
2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone
Übersicht
Beschreibung
The compound “2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone” is a derivative of 1,3,4-oxadiazole . It has been synthesized and characterized using conventional methods . The compound is part of a class of molecules that have shown potential as anti-breast cancer agents .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including this compound, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The compounds were synthesized and characterized well by using conventional methods .Molecular Structure Analysis
The molecular structure of this compound was confirmed through single crystal XRD analysis . The structural based molecular docking approach revealed the findings of 2- (phenoxymethyl) -5-phenyl-1,3,4-oxadiazole derivatives .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone have been synthesized and evaluated for their antimicrobial properties. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound with structural similarities, was found to have significant antimicrobial activity, with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating the potential for related compounds in antimicrobial applications (Salimon, Salih, & Hussien, 2011).
Enzymatic C-Demethylation in Drug Metabolism
Another study investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, highlighting the role of enzymatic C-demethylation and nonenzymatic decarboxylation processes in drug metabolism. This research underscores the importance of understanding the metabolic pathways of therapeutic compounds for the development of effective and safe medications (Yoo et al., 2008).
Antifungal and Antibacterial Properties
New derivatives containing 5-oxopyrrolidine moieties have demonstrated potential antibacterial and antifungal activities. Compounds with structural elements similar to this compound, such as those with 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives, showed notable activity against Candida tenuis and Aspergillus niger at low concentrations, indicating a promising avenue for the development of new antimicrobial agents (Voskienė et al., 2012).
Corrosion Inhibition
Research into Schiff bases, including compounds with oxadiazole moieties, has shown that these substances can act as effective corrosion inhibitors. This property is particularly useful in the protection of metals from corrosion in acidic environments, illustrating the diverse industrial applications of oxadiazole derivatives (Hegazy et al., 2012).
Wirkmechanismus
Target of Action
Compounds containing the 1,3,4-oxadiazole core have a broad biological activity spectrum, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with various biological targets due to their versatile structure . For instance, some 1,3,4-oxadiazole derivatives have shown to inhibit α-amylase, which could suggest potential antidiabetic activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular level .
Zukünftige Richtungen
The findings of the studies on 1,3,4-oxadiazole derivatives, including “2-(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-pyrrolidin-1-yl-ethanone”, may furnish the lead for further development . These compounds have shown potential as anti-breast cancer agents, and future research could focus on optimizing their properties for this application .
Biochemische Analyse
Biochemical Properties
Oxadiazole derivatives have been reported to exhibit anti-bacterial properties
Cellular Effects
Oxadiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been reported to interact with various biomolecules, potentially leading to changes in gene expression .
Metabolic Pathways
Oxadiazole derivatives have been reported to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(18-8-4-5-9-18)11-22-15-17-16-13(21-15)10-20-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIZNKAVNGZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329191 | |
| Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484019-63-8 | |
| Record name | 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)
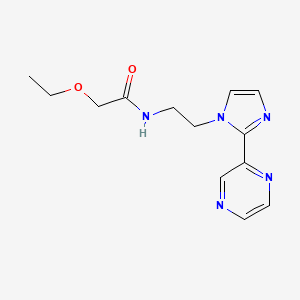
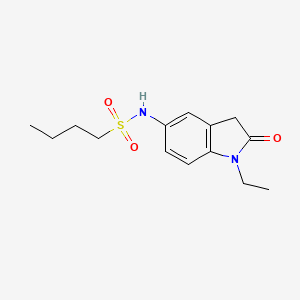

![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
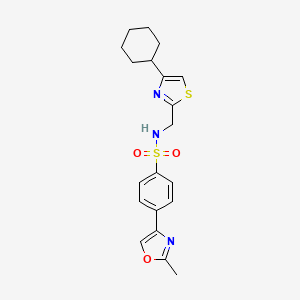
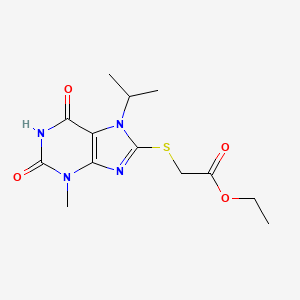
![Methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoate](/img/structure/B2968092.png)

![N-(3,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2968094.png)
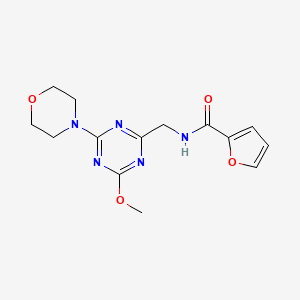
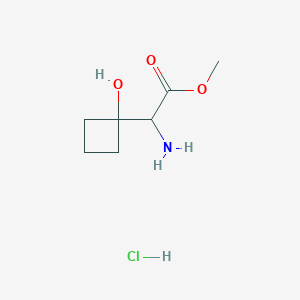
![benzyl 2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetate](/img/structure/B2968100.png)

